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Compound of Interest

Compound Name: Pumosetrag

CAS No.: 153062-94-3

Cat. No.: B1201876

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pumosetrag is a potent and selective partial agonist of the serotonin 5-HT3 receptor,

investigated for its therapeutic potential in gastrointestinal disorders such as irritable bowel

syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This

technical guide provides a comprehensive overview of the chemical structure of pumosetrag,

a proposed synthetic route, and its mechanism of action through the 5-HT3 receptor signaling

pathway. While specific proprietary synthesis protocols are not publicly available, this document

outlines a plausible synthetic strategy based on established chemical principles and literature

precedents for analogous compounds.

Chemical Structure and Properties
Pumosetrag, with the IUPAC name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-

dihydrothieno[3,2-b]pyridine-6-carboxamide, is a complex heterocyclic molecule.[3] Its structure

features a thieno[3,2-b]pyridine core linked via an amide bond to a chiral quinuclidine moiety.

The hydrochloride salt is the common form used in research and development.[4]
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Property Value Source

IUPAC Name

N-[(3R)-1-

azabicyclo[2.2.2]octan-3-yl]-7-

oxo-4,7-dihydrothieno[3,2-

b]pyridine-6-carboxamide

[3]

Synonyms MKC-733, DDP-733

CAS Number
194093-42-0 (for

Hydrochloride)

Molecular Formula
C₁₅H₁₈ClN₃O₂S

(Hydrochloride)

Molecular Weight 339.84 g/mol (Hydrochloride)

SMILES

O=C(C1=CNC(C=CS2)=C2C1

=O)N[C@H]3CN4CCC3CC4.

[H]Cl

Topological Polar Surface Area

(TPSA)
65.2 Å²

logP 1.8354

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 4

Rotatable Bonds 2

Proposed Synthesis of Pumosetrag
A definitive, publicly disclosed synthesis of pumosetrag is not available in the scientific

literature. However, a plausible retro-synthetic analysis suggests a convergent approach. The

key disconnection is at the amide bond, leading to two primary precursors: 7-oxo-4,7-

dihydrothieno[3,2-b]pyridine-6-carboxylic acid and (3R)-1-azabicyclo[2.2.2]octan-3-amine.
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Caption: Proposed Retrosynthetic Pathway for Pumosetrag.

Synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-
carboxylic acid (Precursor A)
The synthesis of the thieno[3,2-b]pyridine core can be achieved through various established

methods in heterocyclic chemistry. One common approach involves the construction of the

pyridine ring onto a pre-existing thiophene derivative.

Hypothetical Experimental Protocol:

A potential route could involve the condensation of a 3-aminothiophene-2-carboxylate

derivative with a suitable three-carbon component, followed by cyclization and subsequent

functional group manipulations to introduce the carboxylic acid at the 6-position and the oxo

group at the 7-position. Synthetic strategies often employ transition-metal-catalyzed cross-

coupling reactions to build the core structure.

Synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-amine
(Precursor B)
The chiral quinuclidine moiety is a common pharmacophore. Its synthesis often starts from

piperidine derivatives.

Hypothetical Experimental Protocol:
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Dieckmann Condensation: A suitably substituted N-protected piperidine derivative with ester

functionalities at the 4-position and on the nitrogen substituent can undergo an

intramolecular Dieckmann condensation to form the bicyclic keto-ester.

Decarboxylation and Reduction: Subsequent decarboxylation and reduction of the ketone

would yield the corresponding alcohol.

Introduction of the Amine: The hydroxyl group can be converted to a leaving group and

displaced with an azide, followed by reduction to the amine. Alternatively, a Mitsunobu

reaction with a protected amine equivalent could be employed.

Chiral Resolution: The racemic amine can be resolved using chiral acids to isolate the

desired (3R)-enantiomer. Asymmetric synthesis strategies, for instance, using a chiral

auxiliary during the construction of the bicyclic system, could also be employed to directly

obtain the enantiomerically pure product.

Final Amide Coupling
The final step in the proposed synthesis is the formation of the amide bond between the

carboxylic acid of the thieno[3,2-b]pyridine core and the amine of the quinuclidine moiety.

Hypothetical Experimental Protocol:

Standard peptide coupling reagents can be utilized for this transformation. A common method

involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-

azabenzotriazole (HOAt). The reaction is typically carried out in an aprotic solvent like

dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Careful control of

the reaction conditions is necessary to avoid racemization of the chiral center on the

quinuclidine ring.

Signaling Pathway of Pumosetrag
Pumosetrag is a partial agonist of the 5-HT3 receptor. Unlike other serotonin receptors which

are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel. Its

activation leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺,

resulting in neuronal depolarization.
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In the context of the gastrointestinal tract, 5-HT3 receptors are located on enteric neurons. The

binding of pumosetrag to these receptors is thought to modulate neuronal excitability, leading

to an increase in gastrointestinal motility and secretion. This prokinetic effect is beneficial in

conditions like IBS-C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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